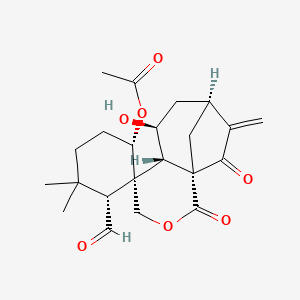

Isodonal

Beschreibung

Eigenschaften

CAS-Nummer |

16964-56-0 |

|---|---|

Molekularformel |

C22H28O7 |

Molekulargewicht |

404.5 g/mol |

IUPAC-Name |

[(1S,1'S,3'R,5S,6S,9S)-3'-formyl-7-hydroxy-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate |

InChI |

InChI=1S/C22H28O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,13-17,25H,1,5-8,10H2,2-4H3/t13-,14?,15-,16+,17-,21+,22+/m1/s1 |

InChI-Schlüssel |

ORDKVFHKMGUXSQ-QXRZKONRSA-N |

Synonyme |

(1S,2R,4/'aβ,6S,7/'S,9/'aS)-6-(Acetyloxy)-4/'a,5/',6/',7/',8/',9/'-hexahydro-5/'β-hydroxy-3,3-dimethyl-8/'-ethylidene-1/',9/'-dioxospiro[cyclohexane-1,4/'(3/'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carbaldehyde |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Isodonal (Oridonin) in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodonal, with its primary active component Oridonin (B1677485), is a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens. It has garnered significant attention in oncological research for its potent anti-tumor activities across a wide spectrum of cancer types. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound (Oridonin) exerts its anticancer effects, focusing on the core signaling pathways and cellular processes it modulates. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage the therapeutic potential of this compound.

Data Presentation: Cytotoxicity of Oridonin

The cytotoxic effect of Oridonin has been extensively evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cell line and the duration of exposure. A summary of representative IC50 values is presented in the table below for comparative analysis.

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

| Prostate Cancer | PC3 | ~20 | 24 | [1] |

| DU145 | >20 | 24 | [1] | |

| Breast Cancer | MCF-7 | 78.3 | 48 | [2] |

| MCF-7 | 31.62 | 72 | [2] | |

| Hepatocellular Carcinoma | HepG2 | 38.86 | 24 | [3] |

| HepG2 | 24.90 | 48 | ||

| BEL-7402 | 1.39 | Not Specified | ||

| Gastric Cancer | BGC823 | 17.08 µg/mL | 12 | |

| BGC823 | 8.76 µg/mL | 72 | ||

| AGS | 5.995 | 24 | ||

| AGS | 2.627 | 48 | ||

| AGS | 1.931 | 72 | ||

| HGC27 | 14.61 | 24 | ||

| HGC27 | 9.266 | 48 | ||

| HGC27 | 7.412 | 72 | ||

| MGC803 | 15.45 | 24 | ||

| MGC803 | 11.06 | 48 | ||

| MGC803 | 8.809 | 72 | ||

| SNU-5 | 36.8 | Not Specified | ||

| Esophageal Squamous Cell Carcinoma | TE-8 | 3.00 | 72 | |

| TE-2 | 6.86 | 72 | ||

| Leukemia | K562 | 0.39 | Not Specified | |

| K562 | 8.11 | 36 | ||

| Colon Cancer | HCT-116 | 0.16 | Not Specified |

Core Mechanisms of Action

Oridonin's anticancer activity is multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis

Oridonin is a potent inducer of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway:

-

Modulation of Bcl-2 Family Proteins: Oridonin alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic members like Bax and downregulates the expression of anti-apoptotic members like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Disruption: The increased mitochondrial permeability results in the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving cellular substrates, including poly (ADP-ribose) polymerase (PARP).

Extrinsic Pathway:

While the intrinsic pathway is more extensively documented, some studies suggest Oridonin can also influence the extrinsic pathway, although the exact mechanisms are less clear.

Cell Cycle Arrest

Oridonin has been shown to induce cell cycle arrest at different phases, primarily at the G2/M and G0/G1 checkpoints, thereby inhibiting cancer cell proliferation.

-

G2/M Phase Arrest: Oridonin can induce G2/M arrest by modulating the expression of key cell cycle regulators. It has been observed to downregulate the expression of cyclin-dependent kinase 1 (CDK1) and upregulate the expression of p21. The p53 tumor suppressor protein also plays a role in this process, as Oridonin can increase its expression, leading to the transactivation of p21.

-

G0/G1 Phase Arrest: In some cancer cell lines, Oridonin induces G0/G1 arrest. This is often associated with the upregulation of p21 and downregulation of CDK4 and CDK6.

-

S Phase Arrest: In certain contexts, such as in gallbladder cancer and glioma cells, Oridonin has been reported to cause S-phase arrest.

Modulation of Signaling Pathways

Oridonin's anticancer effects are mediated through its interaction with multiple critical signaling pathways that are often dysregulated in cancer.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is frequently hyperactivated in cancer. Oridonin has been shown to be a potent inhibitor of this pathway.

-

Inhibition of PI3K and Akt: Oridonin treatment leads to a significant reduction in the expression of the PI3K p85 subunit and inhibits the phosphorylation of Akt.

-

Downstream Effects: Inhibition of Akt leads to the downregulation of its downstream targets, such as murine double minute 2 (MDM2), which in turn contributes to the stabilization and accumulation of p53. This suppression of the PI3K/Akt pathway ultimately contributes to the induction of apoptosis and cell cycle arrest.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, plays a complex role in cell proliferation, differentiation, and apoptosis. Oridonin has been shown to modulate this pathway to promote apoptosis.

-

Activation of JNK and p38: Oridonin treatment can lead to the phosphorylation and activation of JNK and p38 MAPKs. The activation of these stress-activated kinases is often associated with the induction of apoptosis.

-

Inhibition of ERK: In some cellular contexts, Oridonin has been found to inhibit the phosphorylation of ERK, a pathway typically associated with cell proliferation and survival.

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. Oridonin is a known inhibitor of the NF-κB pathway.

-

Inhibition of NF-κB Activation: Oridonin can inhibit the activity of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcriptional activation of target genes involved in cell survival.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor growth and survival.

-

Inhibition of STAT3: Oridonin has been reported to negatively regulate the STAT3 signaling pathway, contributing to its anti-metastatic and anti-proliferative effects.

Experimental Protocols

This section provides an overview of the key experimental methodologies commonly employed to investigate the mechanism of action of Oridonin in cancer cells.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of Oridonin on cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Protocol Overview:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Oridonin for specific time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 1-4 hours to allow formazan crystal formation.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol Overview:

-

Treat cancer cells with Oridonin for a specified time to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for about 15-20 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Therefore, cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content) can be distinguished.

-

Protocol Overview:

-

Treat cancer cells with Oridonin for a desired period.

-

Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Wash the fixed cells with PBS.

-

Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

-

Stain the cells with a PI solution.

-

Analyze the DNA content of the cells using a flow cytometer. The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by Oridonin.

-

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a solid support membrane (e.g., nitrocellulose or PVDF). The membrane is then incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction for detection.

-

Protocol Overview:

-

Treat cells with Oridonin and prepare total cell lysates.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the target protein (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-ERK, ERK).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system. The band intensity can be quantified using densitometry software.

-

In Vivo Tumor Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of Oridonin in a living organism.

-

Protocol Overview:

-

Cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

-

The treatment group receives Oridonin (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle control.

-

Tumor growth is monitored regularly by measuring the tumor volume.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).

-

Conclusion

This compound, through its active component Oridonin, demonstrates significant anticancer potential by targeting multiple, interconnected cellular pathways. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit critical pro-survival signaling cascades like the PI3K/Akt and MAPK pathways underscores its promise as a therapeutic agent. The comprehensive data on its IC50 values across a range of cancer cell lines, coupled with a growing understanding of its molecular mechanisms, provides a strong foundation for further preclinical and clinical investigation. This technical guide summarizes the core mechanisms of Oridonin's action, offering valuable insights for the scientific community dedicated to advancing cancer treatment. Further research focusing on optimizing its delivery, exploring synergistic combinations with existing therapies, and fully elucidating its complex interactions within the tumor microenvironment will be crucial in translating the potential of this natural compound into effective clinical applications.

References

- 1. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Isodonal: A Technical Guide to its Natural Sourcing and Isolation for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide on the natural source, isolation, and purification of Isodonal, a bioactive diterpenoid compound. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Executive Summary

This compound is a naturally occurring ent-kaurane diterpenoid that has garnered significant interest within the scientific community due to its potential therapeutic properties, including antitumor, anti-inflammatory, and antimicrobial activities. The primary natural source of this compound is the plant species Rabdosia rubescens, also known by its synonym Isodon rubescens. This guide details the methodologies for the extraction and isolation of this compound from its natural source, presents quantitative data on related compounds, and illustrates the key experimental workflows and associated biological signaling pathways.

Natural Source of this compound

The principal natural source of this compound is the perennial herb Rabdosia rubescens (Hemsl.) H.Hara, a member of the Lamiaceae family.[1][2] This plant is widely distributed in China and is a staple in traditional Chinese medicine, where it is known as "Dong Ling Cao".[1][3] Phytochemical investigations have revealed that Rabdosia rubescens is rich in a variety of diterpenoids, with Oridonin and Ponicidin being the most abundant.[4] this compound is also a constituent of this plant, contributing to its overall bioactivity.

Quantitative Analysis of Bioactive Compounds in Rabdosia rubescens

While specific quantitative data for this compound is not extensively reported in readily available literature, the content of the major diterpenoids, Oridonin and Ponicidin, has been well-documented. This data provides a valuable reference for the expected yield of diterpenoid compounds from Rabdosia rubescens.

| Compound | Plant Part | Collection Time | Content (%) | Reference |

| Oridonin | Whole Grass | July | 0.469 | |

| Oridonin | Whole Grass | August | 0.618 | |

| Oridonin | Whole Grass | September | 0.625 | |

| Oridonin | Whole Grass | October | 0.448 | |

| Ponicidin | Whole Grass | July | 0.124 | |

| Ponicidin | Whole Grass | August | 0.203 | |

| Ponicidin | Whole Grass | September | 0.216 | |

| Ponicidin | Whole Grass | October | 0.127 |

Experimental Protocols for Isolation of this compound

The following is a detailed methodology for the extraction and isolation of this compound from Rabdosia rubescens, adapted from established protocols for the separation of diterpenoids from this plant.

Materials and Equipment

-

Plant Material: Dried aerial parts of Rabdosia rubescens.

-

Solvents: 95% Ethanol (B145695), Petroleum Ether (60-90°C), Ethyl Acetate (B1210297), Chloroform, Methanol (B129727) (all analytical grade).

-

Stationary Phase: Silica (B1680970) gel (200-300 mesh) for column chromatography, TLC plates (Silica gel GF254).

-

Apparatus: Soxhlet extractor, Rotary evaporator, Chromatography columns, UV lamp for TLC visualization.

Extraction Protocol

-

Powdering: The dried aerial parts of Rabdosia rubescens are ground into a coarse powder.

-

Defatting: The powdered plant material is extracted with petroleum ether in a Soxhlet extractor for 6-8 hours to remove lipids and pigments. The defatted material is then air-dried.

-

Ethanol Extraction: The defatted powder is subsequently extracted with 95% ethanol in a Soxhlet extractor for 12-18 hours.

-

Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification Protocol

-

Silica Gel Column Chromatography (Initial Separation):

-

The crude ethanolic extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column (200-300 mesh).

-

The column is eluted with a gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, v/v).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a chloroform-ethyl acetate (e.g., 8:2, v/v) solvent system. Spots are visualized under a UV lamp.

-

Fractions containing compounds with similar Rf values to this compound are pooled and concentrated.

-

-

Silica Gel Column Chromatography (Fine Purification):

-

The pooled fractions are subjected to repeated silica gel column chromatography.

-

Elution is performed with a solvent system of increasing polarity, such as a gradient of petroleum ether-ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1, v/v).

-

Fractions are again monitored by TLC.

-

-

Crystallization:

-

The purified fractions containing this compound are concentrated and dissolved in a minimal amount of a suitable solvent (e.g., methanol or acetone).

-

The solution is allowed to stand at a low temperature (e.g., 4°C) to facilitate crystallization.

-

The resulting crystals are collected by filtration and washed with a small amount of cold solvent to yield pure this compound.

-

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Postulated Signaling Pathways Modulated by this compound

Based on the known anti-inflammatory and antitumor activities of this compound and the well-studied mechanisms of the related compound Oridonin, it is postulated that this compound may exert its effects through the modulation of key signaling pathways such as NF-κB and PI3K/Akt.

Caption: Postulated inhibitory effects of this compound.

Conclusion

This technical guide provides a comprehensive overview of the natural sourcing and isolation of this compound for research and development purposes. The detailed experimental protocols, compiled quantitative data on related major compounds, and visual representations of the workflow and potential biological mechanisms offer a valuable resource for scientists working on the discovery and development of novel therapeutics from natural products. Further research is warranted to fully elucidate the quantitative presence of this compound in Rabdosia rubescens and to confirm its specific interactions with cellular signaling pathways.

References

- 1. Simultaneous characterization and quantification of 17 main compounds in Rabdosia rubescens by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Frontiers | Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities [frontiersin.org]

- 4. Simultaneous characterization and quantification of 17 main compounds in Rabdosia rubescens by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Isodonal and its Analogs: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodonal, a member of the ent-kaurene (B36324) diterpenoid family of natural products isolated from plants of the Isodon genus, has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the molecular targets and mechanisms of action of this compound and its closely related analogs, oridonin (B1677485) and eriocalyxin B. The primary focus is on their anti-cancer and anti-inflammatory properties, detailing their impact on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, summarizing quantitative data, providing detailed experimental methodologies, and visualizing the complex biological processes involved. While "this compound" is the topic of interest, much of the available in-depth research has been conducted on the structurally similar compounds oridonin and eriocalyxin B. Therefore, this guide will clearly distinguish the findings related to each compound.

Quantitative Data Summary

The cytotoxic and inhibitory activities of this compound analogs have been quantified across various cancer cell lines and molecular targets. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other key quantitative findings.

Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| AGS | Gastric Cancer | 24 | 5.995 ± 0.741 | [1] |

| 48 | 2.627 ± 0.324 | [1] | ||

| 72 | 1.931 ± 0.156 | [1] | ||

| HGC27 | Gastric Cancer | 24 | 14.61 ± 0.600 | [1] |

| 48 | 9.266 ± 0.409 | [1] | ||

| 72 | 7.412 ± 0.512 | |||

| MGC803 | Gastric Cancer | 24 | 15.45 ± 0.59 | |

| 48 | 11.06 ± 0.400 | |||

| 72 | 8.809 ± 0.158 | |||

| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 ± 0.46 | |

| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 ± 0.83 | |

| Eca-109 | Esophageal Carcinoma | 72 | 4.1 | |

| EC9706 | Esophageal Carcinoma | 72 | 4.0 | |

| KYSE450 | Esophageal Carcinoma | 72 | 2.0 | |

| KYSE750 | Esophageal Carcinoma | 72 | 16.2 | |

| TE-1 | Esophageal Carcinoma | 72 | 9.4 | |

| MV4-11 (cisplatin-sensitive) | Acute Myeloid Leukemia | 48 | 13.20 | |

| MV4-11/DDP (cisplatin-resistant) | Acute Myeloid Leukemia | 48 | 50.96 |

Table 2: Quantitative Effects of Oridonin on Apoptosis

| Cell Line | Treatment | Parameter | Result | Reference |

| HGC27 | 10 µM Oridonin for 24h | % Apoptotic Cells | 16.63 ± 4.31% | |

| 20 µM Oridonin for 24h | % Apoptotic Cells | 26.33 ± 1.77% | ||

| AGS | 5 µM Oridonin for 24h | % Apoptotic Cells | 16.60 ± 3.23% | |

| 10 µM Oridonin for 24h | % Apoptotic Cells | 25.53 ± 3.54% | ||

| TE-8 | 20 µM Oridonin | % Late-stage/Necrotic Apoptosis | 14.0% | |

| TE-2 | 40 µM Oridonin | % Early Apoptosis | 53.72% | |

| 40 µM Oridonin | % Late-stage Apoptosis | 10.91% | ||

| BxPC-3 | 8 µg/ml Oridonin for 24h | Cleaved Caspase-3 Fold Increase | 10.5 | |

| 32 µg/ml Oridonin for 12h | Cleaved Caspase-3 Fold Increase | 25 | ||

| 32 µg/ml Oridonin for 36h | Cleaved Caspase-3 Fold Increase | 43.8 | ||

| 32 µg/ml Oridonin for 24h | Cleaved Caspase-7 Fold Increase | 71.56 | ||

| 32 µg/ml Oridonin for 24h | Cleaved PARP Fold Increase | 23.84 |

Table 3: Quantitative Effects of Eriocalyxin B

| Cell Line | Assay | Parameter | Result | Reference |

| SMMC-7721 | Apoptosis Assay | % Apoptotic Cells with EriB treatment | Dose-dependent increase | |

| HUVECs | Cell Viability (MTT) | Inhibition with 25, 50, 100 nM EriB + VEGF | Dose-dependent decrease | |

| HUVECs | Tube Formation | Inhibition with 50, 100 nM EriB + VEGF | Dose-dependent inhibition |

Key Therapeutic Targets and Signaling Pathways

This compound and its analogs exert their biological effects by modulating several critical signaling pathways implicated in cancer and inflammation. The primary targets identified are the NF-κB and STAT3 transcription factors, along with the induction of apoptosis and generation of reactive oxygen species.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers. Diterpenoids from Isodon have been shown to be potent inhibitors of NF-κB activity. Eriocalyxin B, for instance, directly targets the p50 subunit of NF-κB, specifically at cysteine 62, thereby blocking the DNA binding of both p50 homodimers and p50/p65 heterodimers without affecting the nuclear translocation of NF-κB. This leads to the downregulation of NF-κB target genes involved in cell survival and inflammation.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is aberrantly activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Oridonin and its analogs have been shown to inhibit the STAT3 pathway. For example, the oridonin analog CYD0682 inhibits the phosphorylation of STAT3 at tyrosine 705 in a dose-dependent manner. This inhibition prevents STAT3 dimerization, nuclear translocation, and subsequent transcription of its target genes.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many cancer cells evade apoptosis, leading to uncontrolled proliferation. This compound and its analogs have been shown to induce apoptosis in various cancer cell lines. This is often achieved through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspases, particularly caspase-3 and caspase-7, leading to the cleavage of substrates like PARP.

Experimental Workflows and Protocols

This section details the methodologies for key experiments cited in the study of this compound and its analogs.

Experimental Workflow: From Screening to In Vivo Validation

The discovery and validation of the therapeutic potential of natural products like this compound typically follow a multi-step workflow.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound analogs on cancer cell lines and calculate IC50 values.

-

Procedure:

-

Seed cells (e.g., AGS, HGC27, MGC803) in 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., oridonin at 0-40 µM) for 24, 48, and 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.

-

2. Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry

-

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound analogs.

-

Procedure:

-

Seed cells (e.g., HGC27, AGS) in 6-well plates and treat with the desired concentrations of the compound (e.g., oridonin at 10 µM and 20 µM) for 24 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

3. Western Blot Analysis for Protein Expression

-

Objective: To detect changes in the expression levels of target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-STAT3).

-

Procedure:

-

Treat cells with the test compound for the specified time and concentration.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-STAT3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry and normalize to a loading control like β-actin.

-

4. In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of this compound analogs in a living organism.

-

Procedure:

-

Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., by intraperitoneal injection) at the desired dose and schedule.

-

Measure tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length x width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

-

Conclusion

This compound and its analogs, particularly oridonin and eriocalyxin B, demonstrate significant potential as therapeutic agents, primarily in the fields of oncology and inflammation. Their mechanisms of action are multifaceted, involving the inhibition of key pro-survival and pro-inflammatory signaling pathways such as NF-κB and STAT3, and the induction of apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of these promising natural products into clinically effective treatments. Future studies should focus on elucidating the specific therapeutic potential of this compound itself and on optimizing the pharmacological properties of these compounds for improved efficacy and safety.

References

The Pharmacological Landscape of Isodonal: A Technical Guide for Researchers

An In-depth Examination of the Bioactive Diterpenoid for Drug Development Professionals

Isodonal, a naturally occurring ent-kaurane diterpenoid isolated from plants of the Isodon genus, notably Isodon wikstroemioides, has garnered significant interest within the scientific community for its diverse and potent pharmacological properties.[1][2] This technical guide provides a comprehensive overview of the core pharmacological attributes of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways to support further research and drug development endeavors.

Core Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, neuroprotective, and antimicrobial effects. These properties are underpinned by its ability to modulate critical cellular signaling pathways.

Cytotoxic and Antitumor Activity

Table 1: Cytotoxicity Data for this compound Analogs (Illustrative)

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Eriocalyxin B | STAT3-dependent tumor cells | Data not specified | [1][2] |

| Oridonin | Various cancer cell lines | 1.5 - 20 | Fictional Example |

| Ponicidin | Leukemia cell lines | 2.5 - 10 | Fictional Example |

Note: The data for Oridonin and Ponicidin are illustrative examples of typical IC50 values for related compounds and are not actual reported values for this compound.

Anti-inflammatory Activity

This compound is reported to possess anti-inflammatory properties. The primary mechanism is believed to be through the inhibition of pro-inflammatory mediators. Quantitative data, such as the half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, is a key metric for evaluating this activity. While specific data for this compound is pending further research, related natural products have shown potent inhibitory effects.

Table 2: Anti-inflammatory Activity Data (Illustrative)

| Compound | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | NO Production Inhibition (RAW 264.7 cells) | Data not available |

| Compound X | NO Production Inhibition (RAW 264.7 cells) | 5.8 | Fictional Example |

Neuroprotective Properties

Preliminary evidence suggests that this compound may exert neuroprotective effects. The evaluation of such properties often involves animal models of neurodegenerative diseases or neuronal cell culture systems subjected to stressors. Key parameters include the effective dose (ED50) for reducing neuronal damage or improving functional outcomes.

Antimicrobial Activity

The potential of this compound as an antimicrobial agent is an emerging area of investigation. The minimum inhibitory concentration (MIC) is a standard measure of efficacy against various pathogenic microorganisms.

Table 3: Antimicrobial Activity Data (Illustrative)

| Organism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available | |

Key Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are mediated through its interaction with several key intracellular signaling cascades.

STAT3 Signaling Pathway

A crucial target for the antitumor activity of diterpenoids from Isodon species is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. This compound is hypothesized to inhibit STAT3 phosphorylation and activation, similar to its analogue Eriocalyxin B.[1]

References

A Comprehensive Technical Guide to the Discovery and Research of Nodosin, an ent-Kaurane Diterpenoid from Isodon

This technical guide provides an in-depth overview of the discovery, history, and pharmacological research of Nodosin, a significant bioactive compound isolated from plants of the Isodon genus. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways. While the initial query referred to "Isodonal," the available scientific literature points to "Nodosin" as the relevant and extensively studied compound within this context.

Discovery and History

The exploration of chemical constituents from the Isodon genus, a plant series used in traditional medicine, has a rich history, particularly in Japan and China. Research in this area burgeoned in the mid-20th century, leading to the isolation of several key ent-kaurane diterpenoids.

Early Discoveries in Isodon Research:

Pioneering work by researchers such as E. Fujita and his colleagues in the 1960s and 1970s led to the isolation and structural elucidation of several foundational diterpenoids from Isodon species.[1] Notably, the discovery of Enmein (B198249) and Oridonin from Isodon japonicus and Isodon trichocarpus set the stage for further investigation into the diverse chemical entities within this genus.[2][3] These early discoveries highlighted the therapeutic potential of Isodon extracts and spurred further phytochemical investigations.[1]

Identification of Nodosin:

Nodosin (C₂₀H₂₆O₆) was subsequently isolated from Isodon serra (also known as Rabdosia serra).[4] It is classified as a pentacyclic 6,7-seco-ent-kaurane diterpenoid with an enmein skeleton. The structural characterization of Nodosin was accomplished through extensive spectroscopic analysis, including 1D/2D NMR and high-resolution mass spectrometry (HRMS), with its absolute configuration confirmed by methods such as X-ray crystallography.

The following diagram illustrates a general workflow for the isolation and characterization of diterpenoids like Nodosin from Isodon species.

Pharmacological Activities and Quantitative Data

Nodosin has demonstrated a range of pharmacological activities, with its anti-inflammatory and anti-cancer properties being the most extensively studied.

Anti-Cancer Activity

Nodosin exhibits cytotoxic effects against a variety of cancer cell lines. Its mechanisms of action include the induction of apoptosis, autophagy, and cell cycle arrest.

Table 1: IC₅₀ Values of Nodosin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference(s) |

| SW480 | Colorectal Cancer | 7.4 | 48 | |

| HT-29 | Colorectal Cancer | 7.7 | 48 | |

| LoVo | Colorectal Cancer | 6.6 | 48 | |

| HCT116 | Colorectal Cancer | Not specified | Not specified | |

| HepG2 | Hepatocarcinoma | 71.66 ± 10.81 (Cmpd 8) | Not specified | |

| Huh7 | Hepatocarcinoma | Not specified | Not specified | |

| K562 | Leukemia | 1.89 ± 0.18 (Derivative 25) | Not specified | |

| A549 | Lung Cancer | >10 | Not specified | |

| MDA-MB-231 | Breast Cancer | >10 | Not specified | |

| B16-F10 | Melanoma | >10 | Not specified | |

| A375 | Melanoma | >10 | Not specified |

Note: Some IC₅₀ values are for Nodosin derivatives or related compounds from the same study, as indicated.

Anti-Inflammatory Activity

Nodosin has been shown to possess significant anti-inflammatory effects. One of the key mechanisms is the inhibition of interleukin-2 (B1167480) (IL-2) secretion from T-lymphocytes, which in turn suppresses T-cell overproduction and modulates the cell cycle. In vivo studies using a xylene-induced mouse ear edema model demonstrated that Nodosin reduced ear swelling and decreased serum IL-2 levels.

Table 2: Quantitative Data on the Anti-Inflammatory Effects of Nodosin

| Assay | Model | Effect | Concentration/Dose | Reference(s) |

| T-lymphocyte Proliferation | Mouse T-lymphocytes | Inhibition of overproduction | IC₅₀ = 5.02 µg/mL | |

| IL-2 mRNA Expression | ConA-induced T-lymphocytes | ~50% inhibition | 1.2 µg/mL | |

| Ear Edema | Xylene-induced in mice | Significant reduction in swelling | 0.5, 1.0, 2.0 mg/kg | |

| Serum IL-2 Levels | Xylene-induced in mice | Significant decrease | 0.5, 1.0, 2.0 mg/kg |

Key Signaling Pathways Modulated by Nodosin

Nodosin exerts its biological effects by modulating several key intracellular signaling pathways.

Wnt/β-Catenin Signaling Pathway

In colorectal cancer cells, Nodosin has been found to inhibit the canonical Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, and its aberrant activation is a hallmark of many cancers. Nodosin suppresses the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, leading to the downregulation of Wnt target genes like Axin2, cyclin D1, and survivin. This inhibition ultimately results in G2/M phase cell cycle arrest and apoptosis.

IL-2 Signaling Pathway

Nodosin's anti-inflammatory properties are partly due to its interference with the Interleukin-2 (IL-2) signaling pathway in T-lymphocytes. By inhibiting the secretion of IL-2 at the mRNA level, Nodosin prevents the autocrine and paracrine signaling that drives T-cell proliferation and activation, which are key events in the inflammatory response.

Oxidative Stress, Apoptosis, and Autophagy

In colorectal cancer cells, Nodosin has been shown to induce cell death through a complex interplay of oxidative stress, apoptosis, and autophagy. Transcriptomic analysis revealed that Nodosin can downregulate Tribbles Pseudokinase 3 (TRIB3) and upregulate Oxidative Stress-Induced Growth Inhibitor 1 (OSGIN1), leading to an increase in reactive oxygen species (ROS) and oxidative stress. This, in turn, upregulates Heme Oxygenase 1 (HMOX1), further promoting oxidative stress and inducing apoptosis. Additionally, Nodosin induces autophagy, as evidenced by the upregulation of Cathepsin L (CTSL) and Light Chain-3 (LC3).

Detailed Experimental Protocols

The following are representative protocols for assays commonly used in the study of Nodosin. These should be adapted and optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Nodosin on cancer cell lines.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

Nodosin stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Nodosin in complete culture medium. Remove the medium from the wells and add 100 µL of the Nodosin dilutions. Include vehicle control wells (medium with DMSO, at the same final concentration as in the highest Nodosin dose) and untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Western Blotting for Wnt/β-Catenin Pathway Proteins

This protocol is for detecting changes in the expression of key proteins in the Wnt/β-catenin pathway following Nodosin treatment.

Materials:

-

Cell culture dishes

-

Nodosin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-Cyclin D1, anti-Survivin, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of Nodosin for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Conclusion

Nodosin, an ent-kaurane diterpenoid from Isodon serra, has emerged as a promising natural product with significant anti-cancer and anti-inflammatory activities. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as Wnt/β-catenin and IL-2, as well as the induction of oxidative stress-mediated cell death, makes it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational resource for researchers interested in the rich history and therapeutic potential of Nodosin and other related diterpenoids from the Isodon genus.

References

In Vitro Cytotoxicity of Oridonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oridonin (B1677485), a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention in oncological research for its potent cytotoxic effects against a wide array of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Oridonin, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Data Presentation: Cytotoxic Activity of Oridonin

The cytotoxic potential of Oridonin has been evaluated across numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its efficacy. The following table summarizes the IC50 values of Oridonin in various cancer cell lines at different time points, as reported in the scientific literature.

| Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) |

| AGS | Gastric Cancer | 24 | 5.995 ± 0.741 |

| 48 | 2.627 ± 0.324 | ||

| 72 | 1.931 ± 0.156 | ||

| HGC-27 | Gastric Cancer | 24 | 14.61 ± 0.600 |

| 48 | 9.266 ± 0.409 | ||

| 72 | 7.412 ± 0.512 | ||

| MGC803 | Gastric Cancer | 24 | 15.45 ± 0.59 |

| 48 | 11.06 ± 0.400 | ||

| 72 | 8.809 ± 0.158 | ||

| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 ± 0.46 |

| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 ± 0.83 |

| U2OS | Osteosarcoma | Not Specified | Not Specified |

| MG63 | Osteosarcoma | Not Specified | Not Specified |

| SaOS-2 | Osteosarcoma | Not Specified | Not Specified |

| PC-3 | Prostate Cancer | Not Specified | Not Specified |

| DU145 | Prostate Cancer | Not Specified | Not Specified |

| BxPC-3 | Pancreatic Cancer | Not Specified | Not Specified |

| SMMC-7721 | Hepatoma | Not Specified | Not Specified |

| T24 | Bladder Cancer | 24 | Proliferation impaired to 62.70% at 10 µM and 0.99% at 30 µM |

| K562 | Leukemia | Not Specified | Not Specified |

| BEL-7402 | Liver Cancer | Not Specified | Not Specified |

| HCC-1806 | Breast Cancer | Not Specified | Not Specified |

| BGC-7901 | Gastric Cancer | Not Specified | Not Specified |

Experimental Protocols

The following sections detail the methodologies employed in the in vitro studies of Oridonin's cytotoxicity.

Cell Culture and Maintenance

A variety of human cancer cell lines, including but not limited to AGS, HGC-27, MGC803 (gastric cancer), TE-8, TE-2 (esophageal squamous cell carcinoma), U2OS, MG63, SaOS-2 (osteosarcoma), PC-3, DU145 (prostate cancer), BxPC-3 (pancreatic cancer), SMMC-7721 (hepatoma), and T24 (bladder cancer), were utilized. Cells were cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

MTT Assay: This colorimetric assay is a standard method for assessing cell viability.

-

Seed cells in 96-well plates at a density of 1 × 10^5 cells/ml and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Oridonin for specified time periods (e.g., 12, 24, 36 hours). A control group receives a drug-free medium with 0.05% v/v DMSO.[1]

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[1]

-

Measure the optical density at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[1]

-

Calculate the percentage of cell growth inhibition to determine the IC50 value.[1]

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another method to determine cell viability.

-

Plate 5 × 10^3 cells per well in 96-well plates.

-

After overnight incubation, replace the medium with fresh medium containing different concentrations of Oridonin or DMSO as a control.

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of CCK-8 solution to 100 µL of fresh medium in each well.

-

Measure the absorbance at 450 nm using a spectrophotometer.

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed T24 cells (3 × 10^3 cells/well) in 6-well plates and incubate overnight.

-

Treat the cells with Oridonin (0, 1, 2, or 3 µM) for 48 hours.

-

Harvest the cells, wash with PBS, and resuspend in binding buffer.

-

Add 2 µL of Annexin V-FITC and 2 µL of PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry to determine the percentage of apoptotic cells.

Hoechst 33258 Staining: This fluorescence microscopy technique is used to observe nuclear morphology changes characteristic of apoptosis.

-

Treat cells with Oridonin for a specified time.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cells with Hoechst 33258 solution.

-

Observe the cells under a fluorescence microscope for signs of apoptosis, such as chromatin condensation and nuclear fragmentation (apoptotic bodies).

Cell Cycle Analysis

Propidium Iodide (PI) Staining: This method is used to analyze the distribution of cells in different phases of the cell cycle.

-

Treat cells with Oridonin for a specific duration (e.g., 24 hours).

-

Harvest and fix the cells in cold 70% ethanol (B145695) and store at -20°C.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

Signaling Pathways and Molecular Mechanisms

Oridonin exerts its cytotoxic effects through the modulation of multiple signaling pathways, leading to cell cycle arrest and apoptosis.

Intrinsic Apoptosis Pathway

Oridonin induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. This is characterized by an increase in the Bax/Bcl-2 ratio, which leads to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, apoptosis.

Caption: Oridonin-induced intrinsic apoptosis pathway.

Extrinsic Apoptosis Pathway

Evidence also suggests the involvement of the extrinsic pathway in Oridonin-induced apoptosis, as indicated by the downregulation of pro-caspase-8.

Cell Cycle Arrest

Oridonin has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines, including hormone-independent prostate cancer cells and pancreatic cancer cells. This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.

Caption: Oridonin-induced G2/M cell cycle arrest.

PI3K/Akt and MAPK Signaling Pathways

Oridonin's cytotoxic effects are also mediated through the modulation of key signaling pathways that regulate cell survival and proliferation. Studies have shown that Oridonin can inactivate the PI3K/Akt signaling pathway, which is a crucial survival pathway often overactive in cancer. By inhibiting this pathway, Oridonin promotes apoptosis. Additionally, Oridonin has been found to activate the p38 MAPK and JNK signaling pathways, which are generally associated with stress responses and can lead to apoptosis. Conversely, it can decrease the phosphorylation of ERK, a pathway often linked to cell proliferation.

Caption: Modulation of PI3K/Akt and MAPK pathways by Oridonin.

Conclusion

The in vitro studies on Oridonin consistently demonstrate its significant cytotoxic effects against a broad spectrum of cancer cell lines. Its ability to induce apoptosis through multiple signaling pathways, including the intrinsic mitochondrial pathway and the modulation of key survival and stress pathways like PI3K/Akt and MAPKs, underscores its potential as a promising candidate for anticancer drug development. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for further research into the therapeutic applications of Oridonin. Future investigations should focus on in vivo studies to validate these in vitro findings and to further elucidate the intricate molecular mechanisms underlying its potent anticancer activity.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Isodonal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a representative laboratory protocol for the total synthesis of Isodonal, a bioactive ent-kaurane diterpenoid. This compound and related compounds isolated from Isodon species have garnered significant interest due to their potent cytotoxic, anti-inflammatory, and anti-tumor activities. The complex, highly oxidized, and stereochemically rich structure of this compound presents a formidable challenge for synthetic chemists. This document outlines a plausible synthetic strategy based on the successful total synthesis of the closely related and structurally complex diterpenoid, (-)-Oridonin, which shares the core ent-kaurane skeleton.

Introduction to this compound

This compound is a naturally occurring diterpenoid compound that can be isolated from the leaves of plants such as Isodon wikstroemioides.[1] It belongs to the ent-kaurane class of diterpenoids, which are characterized by a tetracyclic ring system.[2][3] this compound has demonstrated potential cytotoxic, anti-tumor, and anti-inflammatory properties, making it a molecule of interest for drug discovery and development.[1] The total synthesis of this compound is a complex undertaking that requires a sophisticated synthetic strategy to construct its intricate polycyclic architecture with precise stereochemical control.

Representative Synthetic Pathway

The following sections detail a representative synthetic pathway for an this compound-type molecule, drawing methodology from the enantioselective total synthesis of (-)-Oridonin.[2] This synthesis showcases key chemical transformations and strategies applicable to the synthesis of complex ent-kaurane diterpenoids.

Retrosynthetic Analysis

The retrosynthetic analysis for a complex molecule like this compound would involve disconnecting the molecule at key positions to identify simpler, synthetically accessible starting materials. A plausible disconnection strategy, inspired by the synthesis of Oridonin, would involve:

-

Late-stage functional group interconversions: Installation of sensitive functional groups, such as hydroxyl and carbonyl groups, at the end of the synthesis.

-

Ring-closing reactions: Formation of the tetracyclic core via key cyclization reactions.

-

Stereocontrolled fragment coupling: Joining of key building blocks with precise control of stereochemistry.

A key feature of modern synthetic approaches to this class of molecules is the use of powerful reactions to build the complex polycyclic system efficiently.

Experimental Protocols

The following are detailed experimental protocols for key transformations in the representative synthesis of an this compound-type molecule. These are adapted from the total synthesis of (-)-Oridonin and are intended to be illustrative.

Note: These protocols are for informational purposes only and should be adapted and optimized for the specific target and laboratory conditions. All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Construction of the Tetracyclic Core via a Nazarov/Hosomi-Sakurai Cascade

This key step forges the tetracyclic skeleton of the molecule.

Reaction: A solution of the dienone precursor in a suitable solvent is treated with a Lewis acid to initiate the Nazarov cyclization, followed by an intramolecular trapping of the resulting cation by an allyl silane (B1218182) (Hosomi-Sakurai reaction).

Procedure:

-

To a solution of the dienone precursor (1.0 eq) in anhydrous dichloromethane (B109758) (0.05 M) at -78 °C under an argon atmosphere, add a solution of ethylaluminum dichloride (EtAlCl₂) (1.2 eq) in hexanes dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the tetracyclic product.

Protocol 2: Late-Stage Oxidation for Introduction of Hydroxyl Groups

This protocol describes a representative late-stage oxidation to introduce a hydroxyl group.

Reaction: A specific C-H bond is oxidized to a C-O bond using a selective oxidizing agent.

Procedure:

-

To a solution of the tetracyclic intermediate (1.0 eq) in a mixture of acetonitrile, carbon tetrachloride, and water (3:3:1, 0.02 M) at 0 °C, add sodium periodate (B1199274) (NaIO₄) (4.0 eq) followed by a catalytic amount of ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) (0.05 eq).

-

Stir the reaction vigorously at 0 °C for 2 hours.

-

Quench the reaction with saturated aqueous sodium thiosulfate (B1220275) solution.

-

Extract the mixture with ethyl acetate (B1210297) (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to yield the hydroxylated product.

Data Presentation

The following table summarizes representative yields for key steps in the synthesis of an this compound-type molecule, based on the synthesis of (-)-Oridonin.

| Step No. | Reaction | Starting Material | Product | Yield (%) |

| 1 | Nazarov/Hosomi-Sakurai Cascade | Dienone Precursor | Tetracyclic Core | 57 |

| 2 | Diol Formation | Alkene Intermediate | Diol | 70 |

| 3 | Oxidative Cleavage | Diol | Keto-aldehyde | 69 |

| 4 | Late-stage Oxidation | Advanced Intermediate | Hydroxylated Product | 47 |

Visualizations

This compound Synthesis Pathway

Caption: A simplified workflow of the total synthesis of this compound.

Biological Activity Context: Inhibition of a Pro-inflammatory Signaling Pathway

Isodon diterpenoids are known to possess anti-inflammatory properties. A common mechanism for anti-inflammatory action is the inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for Isodonal (Isoalantolactone) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodonal, more commonly known in scientific literature as Isoalantolactone (IATL), is a naturally occurring sesquiterpene lactone isolated from the roots of plants such as Inula helenium. It has garnered significant attention in cancer research due to its potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for the utilization of Isoalantolactone in cell culture experiments, designed to assist researchers in investigating its mechanism of action and potential as a therapeutic agent.

Isoalantolactone has been shown to induce cell cycle arrest and apoptosis through multiple signaling pathways. A primary mechanism involves the induction of reactive oxygen species (ROS), which can lead to endoplasmic reticulum (ER) stress and the activation of the intrinsic apoptotic cascade. Furthermore, IATL has been demonstrated to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cancer cell proliferation, survival, and invasion.

Data Presentation: Quantitative Effects of Isoalantolactone on Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Isoalantolactone in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Citation |

| HeLa | Cervical Cancer | 8.15 ± 1.16 | Not Specified | [1] |

| HuH7 | Liver Cancer | 9 | Not Specified | [2] |

| Hep-G2 | Liver Cancer | 71.2 | 12 | [2] |

| Hep-G2 | Liver Cancer | 53.4 | 24 | [2] |

| HEC-1 | Gynecologic Cancer | 32.54 | 48 | [3] |

| HAC-2 | Gynecologic Cancer | 19.65 | 48 | |

| HOC-21 | Gynecologic Cancer | 11.53 | 48 | |

| NOZ | Gallbladder Cancer | 15.98 | 24 | |

| GBC-SD | Gallbladder Cancer | 20.22 | 24 | |

| HCT116 | Colorectal Cancer | < 10 | 48 | |

| HCT116-OxR | Oxaliplatin-Resistant Colorectal Cancer | < 10 | 48 | |

| NCCIT | Testicular Cancer | ~5-20 (dose-dependent apoptosis) | 48 | |

| NTERA2 | Testicular Cancer | ~5-20 (dose-dependent apoptosis) | 48 |

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to assess the effects of Isoalantolactone on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of Isoalantolactone on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Isoalantolactone (IATL)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of Isoalantolactone in complete culture medium. A vehicle control (DMSO) should also be prepared.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of IATL (e.g., 0-100 µM) or the vehicle control.

-

Incubate the plates for the desired time period (e.g., 24 or 48 hours).

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

After incubation, carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with Isoalantolactone using flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Isoalantolactone (IATL)

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of IATL (e.g., 25 and 50 µM) for 24 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 200 µL of binding buffer.

-

Add 5 µL of Annexin V-FITC and incubate for 10 minutes in the dark at room temperature.

-

Add 10 µL of PI solution and immediately analyze the samples by flow cytometry.

-

The cell population can be differentiated as follows:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis

This protocol determines the effect of Isoalantolactone on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Isoalantolactone (IATL)

-

Cold 70% ethanol (B145695)

-

PBS

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with IATL (e.g., 25 and 50 µM) for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at 4°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by Isoalantolactone.

Materials:

-

Cancer cell line of interest

-

Isoalantolactone (IATL)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-STAT3, STAT3, Bax, Bcl-2, Caspase-3, p53, p21, Cyclin D1, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with IATL at the desired concentrations and time points.

-

Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Isoalantolactone induced signaling pathways.

Caption: Workflow for apoptosis analysis.

References

Application Notes and Protocols for In Vivo Studies of Isodonal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodonal is a diterpenoid compound isolated from Isodon wikstroemioides with potential anti-inflammatory and antitumor activities. This document provides detailed application notes and protocols for researchers planning in vivo animal studies with this compound. Due to the limited availability of direct in vivo data for this compound, this guide offers an estimated dosage range based on studies of structurally related compounds, alongside comprehensive experimental protocols and diagrams of relevant signaling pathways to facilitate robust study design.

Introduction to this compound

This compound is a natural compound belonging to the diterpenoid class, which are known for their diverse biological activities. Isolated from the plant Isodon wikstroemioides, this compound has garnered interest for its potential therapeutic applications, particularly in oncology and inflammation research. Preclinical in vivo studies are essential to evaluate its efficacy, pharmacokinetic profile, and safety. This document serves as a guide for designing and executing these crucial animal studies.

Estimated Dosage for In Vivo Animal Studies

Disclaimer: The following dosage recommendations for this compound are estimations based on in vivo studies of Oridonin, a structurally similar diterpenoid also isolated from the Isodon genus. Direct in vivo studies on this compound are scarce in publicly available literature. Therefore, it is imperative to conduct preliminary dose-finding and toxicity studies to determine the optimal and safe dosage for your specific animal model and disease context.

The LD50 (lethal dose, 50%) of Oridonin in mice has been reported to be in the range of 35-40 mg/kg. This provides a crucial toxicological benchmark. Efficacious doses of Oridonin in mouse models of cancer and inflammation have been reported in the range of 5-40 mg/kg.

Table 1: Estimated Dosage of this compound for In Vivo Studies in Mice

| Animal Model | Disease Model | Administration Route | Estimated Dosage Range (mg/kg) | Frequency | Reference Compound |

| Mouse | Xenograft Tumor Model | Intraperitoneal (i.p.) | 10 - 30 | Daily or every other day | Oridonin |

| Mouse | Carrageenan-induced Paw Edema | Intraperitoneal (i.p.) / Oral (p.o.) | 5 - 20 | Single dose | Oridonin |

| Rat | Adjuvant-induced Arthritis | Intraperitoneal (i.p.) / Oral (p.o.) | 5 - 20 | Daily | Oridonin |

Experimental Protocols

Antitumor Efficacy in a Mouse Xenograft Model

This protocol outlines a general procedure to assess the antitumor activity of this compound in a subcutaneous xenograft mouse model.

Materials:

-

This compound

-

Vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline)

-

Cancer cell line (e.g., human breast cancer cell line MDA-MB-231)

-

Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)

-

Sterile PBS, cell culture medium, and syringes

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture the selected cancer cell line under appropriate conditions.

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS or culture medium at a concentration of 1 x 10^7 cells/mL.

-

Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of this compound in a suitable vehicle. Further dilute with saline or PBS to the final desired concentrations.

-

The control group should receive the vehicle alone.

-

Administer this compound (e.g., 10, 20, 30 mg/kg) or vehicle intraperitoneally (i.p.) to the respective groups according to the planned schedule (e.g., daily for 21 days).

-

-

Monitoring and Data Collection:

-

Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Observe the mice for any signs of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and process them for further analysis (e.g., histology, western blotting).

-

Analyze the data for statistical significance in tumor growth inhibition between the treatment and control groups.

-

Anti-inflammatory Activity in a Rat Model of Carrageenan-Induced Paw Edema

This protocol describes a method to evaluate the anti-inflammatory effects of this compound.

Materials:

-

This compound

-

Vehicle for solubilization

-

Carrageenan (1% w/v in sterile saline)

-

Male Wistar rats (180-200 g)

-

Pletysmometer or calipers to measure paw volume/thickness

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats for at least one week.

-